Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
CAS No.: 960116-27-2
Cat. No.: VC2672545
Molecular Formula: C13H19BO4S
Molecular Weight: 282.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960116-27-2 |
|---|---|
| Molecular Formula | C13H19BO4S |
| Molecular Weight | 282.2 g/mol |
| IUPAC Name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-10(19-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 |
| Standard InChI Key | UKOWLIGHMFVYFW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is registered with CAS No. 960116-27-2 and is known by several synonyms including "Ethyl thiophene-2-boronic acid pinacol ester-4-carboxylate" and "5-(4,4,5,5-Tetramethyl- dioxaborolan-2-yl)-thiophene-3-carboxylic acid ethyl ester" . This compound has a molecular formula of C13H19BO4S with a molecular weight of 282.16 g/mol . Additional identifiers include MDL Number MFCD12407259 and CBNumber CB22595935 .
Structural Features
The molecular structure consists of a thiophene ring with two key functional groups:
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A boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at the 5-position
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An ethyl carboxylate group at the 3-position
This arrangement creates a functionalized thiophene system where the electronic properties of the thiophene ring are influenced by both the electron-withdrawing carboxylate group and the boron-containing moiety. The thiophene ring provides a planar, conjugated π-electron system, while the boronic ester group serves as a reactive site for various transformations, particularly cross-coupling reactions.
| Structural Component | Description |
|---|---|
| Core Ring System | Thiophene (5-membered aromatic heterocycle with sulfur) |
| Position-3 Substituent | Ethyl carboxylate (CO2CH2CH3) |
| Position-5 Substituent | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group |
| Boron Environment | Tetracoordinate boron in a cyclic diester configuration |
Physical and Chemical Properties
Physical Characteristics
While specific physical data for this exact compound is limited in the available literature, its properties can be inferred from related thiophene boronic esters. As a functionalized thiophene derivative, Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate likely exists as a crystalline solid at room temperature, with a color ranging from pale yellow to light brown. Like similar compounds, it would be expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and chloroform, but have limited solubility in water.
Chemical Reactivity
The chemical behavior of this compound is determined by its three key structural elements:
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The boronic ester functionality acts as a Lewis acid and can participate in various transformations. Boronic acids and their esters are known to form reversible covalent complexes with sugars, amino acids, and hydroxamic acids, particularly those containing 1,2-diol or 1,3-diol moieties . This property underpins their utility in molecular recognition and sensing applications.
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The thiophene ring system possesses aromatic character and can undergo typical electrophilic aromatic substitution reactions. Notably, electrophilic aromatic bromination can be performed on thiophene boronate esters without disrupting the carbon-boron bond, enabling sequential functionalization strategies .
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The ethyl carboxylate group introduces electron-withdrawing effects that influence the reactivity of the thiophene ring and can undergo standard ester transformations including hydrolysis, transesterification, and reduction to alcohols.
The presence of the boronic ester makes this compound particularly valuable as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura coupling for carbon-carbon bond formation .
Synthesis Methodologies
Iridium-Catalyzed Borylation
The most efficient and contemporary approach for synthesizing borylated thiophenes involves iridium-catalyzed C-H borylation . This methodology has been successfully applied to various substituted thiophenes to produce functionalized thiophene derivatives in good to excellent yields . The iridium-catalyzed borylation offers several advantages including:
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Direct functionalization of unactivated C-H bonds
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High regioselectivity
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Compatibility with various functional groups including esters, halogens, acyl groups, and trimethylsilyl substituents
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Mild reaction conditions
For the synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, the borylation would typically occur at the 5-position of ethyl thiophene-3-carboxylate, as this position is more reactive toward iridium-catalyzed borylation in 3-substituted thiophenes .
Alternative Synthetic Routes
Alternative approaches to synthesizing this compound may include:
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Metal-halogen exchange of ethyl 5-bromothiophene-3-carboxylate followed by reaction with a boron electrophile (typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Selective functionalization of dihalothiophene derivatives through cross-coupling strategies
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Direct metalation of thiophene carboxylates using strong bases followed by quenching with boron electrophiles
The regioselectivity in borylation of 3-substituted thiophenes is largely governed by both electronic and steric factors, with the 5-position generally being favored in these systems .
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the borylated thiophene and various aryl or heteroaryl halides.
The Suzuki coupling represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis . The boronic acid component in these reactions (or in this case, the boronic ester) undergoes transmetallation to a transition metal, typically palladium, transferring its organic residue in the process . For Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, this provides a method for introducing the functionalized thiophene moiety into more complex molecular structures.
These cross-coupling reactions typically proceed well with both electron-rich and electron-poor boronic acids, although electron-rich partners often give better yields . The reaction conditions usually involve:
| Component | Typical Examples |
|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with phosphine ligands |
| Base | K2CO3, Cs2CO3, K3PO4, or NaOH |
| Solvent | THF/water, dioxane/water, or toluene/water mixtures |
| Temperature | 60-100°C |
| Reaction Time | 4-24 hours |
One-Pot Synthetic Strategies
The one-pot strategy typically involves:
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Performing the iridium-catalyzed borylation
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Adding the coupling partner, additional catalyst, and base directly to the reaction mixture
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Continuing the reaction to complete the cross-coupling process
Sequential Functionalization
Related Compounds and Structural Analogs
Thiophene Carboxylate Derivatives
Ethyl 2,5-dibromothiophene-3-carboxylate represents a related compound that shares the thiophene-3-carboxylate scaffold but features bromide substituents instead of the boronic ester group . This dibromo derivative has been utilized in the synthesis of medium to low bandgap polymer semiconductors for organic photovoltaic applications .
The relationship between these compounds is particularly relevant in synthetic contexts, as the dibromo derivative could serve as a precursor to the borylated compound through selective metal-halogen exchange and borylation.
Homologous Ester Derivatives
Several structural analogs featuring different ester groups have been reported in the literature. Hexyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate represents a homologous compound with a longer alkyl chain in the ester functionality . Similarly, methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate represents a related compound with variations in substitution pattern and ester type.
These structural variations offer opportunities for modulating the physical, electronic, and reactivity properties of these thiophene derivatives for specific applications in materials science and synthetic organic chemistry.
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